molecular formula C24H25NO4 B11394423 9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B11394423
M. Wt: 391.5 g/mol
InChI Key: SSHDYMMSRDRWQJ-UHFFFAOYSA-N
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Description

The compound 9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic molecule with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromeno[6,7-e][1,3]oxazin core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

    Addition of the ethyl group: This step involves the alkylation of the intermediate with an appropriate alkylating agent.

    Final cyclization and methylation: The final steps involve cyclization to form the tetrahydro structure and methylation at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in anhydrous solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Alkylated derivatives with various substituents.

Scientific Research Applications

9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds share a similar chromeno structure and are known for their diverse biological activities.

    Benzopyran derivatives: These compounds have a similar core structure and are studied for their pharmacological properties.

Uniqueness

9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one: is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

6-[2-(4-methoxyphenyl)ethyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C24H25NO4/c1-15-22-17(12-21-19-4-3-5-20(19)24(26)29-23(15)21)13-25(14-28-22)11-10-16-6-8-18(27-2)9-7-16/h6-9,12H,3-5,10-11,13-14H2,1-2H3

InChI Key

SSHDYMMSRDRWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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